2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a sulfonyl piperazine moiety, which is further connected to an ethanol group
Preparation Methods
The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-fluorobenzenesulfonyl chloride with piperazine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the piperazine nitrogen, forming the sulfonyl piperazine intermediate.
Introduction of the ethanol group: The intermediate is then reacted with an appropriate ethanol derivative under basic conditions to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives, including their potential as anti-inflammatory and analgesic agents.
Chemical Research: It serves as a model compound in the study of sulfonyl piperazine chemistry, providing insights into the reactivity and properties of this class of compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfonyl piperazine moiety contributes to its overall pharmacological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: This compound has a methyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol: The presence of a chlorine atom instead of fluorine alters the compound’s properties, including its binding affinity and pharmacological effects.
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol: The bromine atom introduces different steric and electronic effects compared to fluorine, impacting the compound’s overall behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQUZYKYWVTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368335 |
Source
|
Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331845-78-4 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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